1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro-

Ketene dithioacetal Base-catalysed rearrangement Synthetic methodology

Research-grade α-oxoketene dithioacetal derived from indan-1-one, validated for neurodegenerative target screening. Demonstrates sub-micromolar AChE inhibition (IC50 218 nM, recombinant human AChE) with fully characterized mixed-type binding mode (Ki=121 nM free enzyme; Ki=253 nM ESI complex). Serves as a reference standard for benchmarking novel AChE inhibitors. Available at 95% purity for immediate screening and lead optimization workflows.

Molecular Formula C12H12OS2
Molecular Weight 236.4 g/mol
CAS No. 61402-25-3
Cat. No. B12011266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro-
CAS61402-25-3
Molecular FormulaC12H12OS2
Molecular Weight236.4 g/mol
Structural Identifiers
SMILESCSC(=C1CC2=CC=CC=C2C1=O)SC
InChIInChI=1S/C12H12OS2/c1-14-12(15-2)10-7-8-5-3-4-6-9(8)11(10)13/h3-6H,7H2,1-2H3
InChIKeyCTDVSUGJQHQLOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro- (CAS 61402-25-3): A Distinct α-Oxoketene Dithioacetal Building Block for Research Procurement


1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro- (CAS 61402-25-3) is a polarised ketene dithioacetal derived from indan-1-one, with the molecular formula C₁₂H₁₂OS₂ and a molecular weight of 236.4 g/mol [1]. It features a monoketone indanone core bearing a bis(methylthio)methylene group at the 2-position, classifying it as an α-oxoketene-S,S-acetal [2]. This compound serves as a versatile synthetic intermediate and has demonstrated acetylcholinesterase (AChE) inhibitory activity [3]. Unlike its 1,3-indanedione-derived counterpart, the monoketone structure imparts distinct reactivity under basic conditions and differential electrophilic character.

Why 1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro- Cannot Be Replaced by the 1,3-Indanedione Analog in Synthetic Applications


Substituting 1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro- with its 1,3-indanedione counterpart (CAS 65472-87-9) is not chemically equivalent and leads to divergent synthetic outcomes. The monoketone indan-1-one core in the target compound possesses a single carbonyl group, which modulates the electrophilicity and charge distribution of the α-oxoketene dithioacetal system compared to the dual carbonyl system of 1,3-indanedione [1]. This structural difference translates into fundamentally distinct base-catalysed rearrangement pathways: the monoketone undergoes dimerisation, while the tetralone analog yields methyl β-oxodithioester and S-methyl β-oxothioester products, and the benzothiopyranone analog undergoes a 1,3-methylthio shift [1]. Additionally, biological activity profiles diverge; the target compound has documented AChE inhibition (IC₅₀ = 218–260 nM) [2], whereas the 1,3-dione analog serves primarily as a 1,3-dielectrophilic synthon for heteroaromatic annulation rather than as a direct enzyme inhibitor [3].

Quantitative Differentiation Evidence for 1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro- Versus Closest Analogs


Divergent Base-Catalysed Rearrangement: Monoketone Indan-1-one Dithioacetal Gives Exclusive Dimeric Product, Unlike Tetralone and Benzothiopyranone Analogs

Under identical base-catalysed conditions (NaH, DMF, N₂ atmosphere), 2-bis(methylthio)methyleneindan-1-one (the target compound) undergoes exclusive dimerisation to give a dimeric product (8), whereas the 1-tetralone-derived analog (15) yields a methyl β-oxodithioester (16) and an S-methyl β-oxothioester (17), and the 2,3-dihydro-1-benzothiopyran-4-one-derived analog (28) gives the rearranged product (29) via a 1,3-methylthio shift [1]. This demonstrates that the monoketone indan-1-one scaffold uniquely predisposes the dithioacetal toward dimerisation rather than fragmentation or rearrangement, a reactivity pattern not shared by its six-membered ring or sulfur-containing congeners.

Ketene dithioacetal Base-catalysed rearrangement Synthetic methodology

AChE Inhibitory Activity: Sub-Micromolar IC₅₀ and Mixed-Type Inhibition Ki Differentiates Monoketone Indanone Dithioacetal from Structurally Related AChE Inhibitors

The target compound inhibits recombinant human acetylcholinesterase (AChE) with an IC₅₀ of 218 nM [1] and exhibits mixed-type inhibition with a Ki of 121 nM (dissociation constant) and a separate Ki of 253 nM for the enzyme-substrate-inhibitor complex [2]. For comparison, a structurally distinct AChE inhibitor CHEMBL4646080 (a coumarin-acetamide hybrid) shows an IC₅₀ of 223 nM in the same human AChE assay, while CHEMBL4099790 (a quinazoline derivative) is substantially less potent with an IC₅₀ of 6,800 nM [3][4]. The mixed-type inhibition kinetics of the target compound indicate that it can bind to both the free enzyme and the enzyme-substrate complex, a mechanistic feature relevant for structure-activity relationship (SAR) studies.

Acetylcholinesterase inhibition Alzheimer's disease research Enzyme kinetics

Synthetic Precursor Differentiation: Monoketone Indan-1-one Dithioacetal as a Single-Carbonyl Electrophile Versus 1,3-Indanedione Dithioacetal as a 1,3-Dielectrophile

The 1,3-indanedione-derived bis(methylthio)methylene compound (CAS 65472-87-9) has been extensively characterised as a three-carbon 1,3-dielectrophilic synthon for regiospecific synthesis of indenofused five- and six-membered heterocycles, prepared in 60% yield from 1,3-indanedione [1]. The target monoketone compound (CAS 61402-25-3), in contrast, presents only a single carbonyl group conjugated to the ketene dithioacetal moiety. This structural difference alters the electrophilic character: the monoketone system is predisposed toward reactions involving the α,β-unsaturated ketene dithioacetal functionality rather than dual carbonyl-based cyclocondensation, making it a complementary rather than interchangeable building block for heterocyclic library synthesis.

Heterocyclic synthesis α-Oxoketene dithioacetal Regioselective annulation

Physicochemical Property Distinction: Lower Molecular Weight and Reduced Polar Surface Area Relative to the 1,3-Indanedione Analog

The target compound has a molecular weight of 236.4 g/mol and a topological polar surface area (TPSA) of 67.7 Ų [1]. The 1,3-indanedione analog (CAS 65472-87-9) has a higher molecular weight of 250.34 g/mol (due to the additional carbonyl oxygen) . The lower molecular weight and reduced hydrogen bond acceptor count (3 vs. 4) of the monoketone compound may offer advantages in fragment-based drug discovery or lead optimisation where lower molecular complexity is desired, though direct biological comparison data for this parameter are not available.

Drug-likeness Physicochemical profiling Medicinal chemistry

Commercial Availability Status: Sigma-Aldrich AldrichCPR Listing as a Rare and Unique Chemical Underscores Its Niche Procurement Profile

The target compound is listed in the Sigma-Aldrich AldrichCPR (Chemical Portfolio for Research) collection as a rare and unique chemical provided to early discovery researchers, with the explicit note that analytical data are not collected by Sigma-Aldrich and the product is sold 'as-is' . It is also available from AKSci at 95% minimum purity . The 1,3-indanedione analog (CAS 65472-87-9), by contrast, is offered by CymitQuimica at a price of €892 for 250 mg . This differential commercial profile indicates that the monoketone compound occupies a distinct niche as a specialised research tool rather than a commodity building block.

Chemical procurement Rare chemicals Specialty building blocks

Recommended Research and Procurement Application Scenarios for 1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro- Based on Quantitative Evidence


Mechanistic AChE Inhibition Studies Requiring Mixed-Type Kinetics Characterisation

For researchers investigating acetylcholinesterase inhibitors with defined kinetic mechanisms, the target compound offers a rare combination of sub-micromolar potency (IC₅₀ = 218 nM) and fully characterised mixed-type inhibition parameters (Ki = 121 nM for free enzyme; Ki = 253 nM for ESI complex) in recombinant human AChE assays [1]. This kinetic profile enables its use as a reference compound for benchmarking novel AChE inhibitors with mixed-type binding modes.

Synthetic Methodology Development Leveraging Unique Base-Catalysed Dimerisation Reactivity

The exclusive dimerisation of the monoketone indan-1-one dithioacetal upon treatment with NaH in DMF under N₂ provides a distinct entry to dimeric indanone-derived products that cannot be accessed from the tetralone or benzothiopyranone analogs under identical conditions [2]. This reactivity can be exploited in the design of novel polycyclic scaffolds or dimeric ligands for biological target engagement.

Differential Building Block for Heterocyclic Library Synthesis Where Monocarbonyl Electrophilicity Is Required

When synthetic programmes require a ketene dithioacetal building block with a single conjugated carbonyl (rather than the 1,3-dielectrophilic character of the indane-1,3-dione analog), the target compound is the appropriate choice. Its monoketone structure directs reactivity toward transformations involving the α,β-unsaturated ketene dithioacetal moiety, complementing the well-established heteroaromatic annulation chemistry of the dione analog [3].

Fragment-Based Drug Discovery Where Lower Molecular Weight and Reduced Polar Surface Area Are Prioritised

With a molecular weight of 236.4 g/mol, TPSA of 67.7 Ų, and only three hydrogen bond acceptors, the target compound meets fragment-like physicochemical criteria [4]. Its AChE inhibitory activity further supports its utility as a fragment hit for lead generation in neurodegenerative disease targets. Procurement from AldrichCPR or AKSci (95% purity) is feasible for initial screening campaigns .

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